![molecular formula C16H12N2O3S B2579822 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide CAS No. 892848-11-2](/img/structure/B2579822.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide
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Overview
Description
“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely contain a benzothiazole core with a dioxolane ring attached at the 6-position and a 2-methylbenzamide group attached via a nitrogen atom .
Chemical Reactions Analysis
Benzothiazoles are known to participate in a variety of chemical reactions, often serving as building blocks in the synthesis of more complex molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide” would depend on its specific structure. For example, a similar compound, “3-Chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide”, has a density of 1.6±0.1 g/cm³, a molar refractivity of 86.2±0.3 cm³, and a polar surface area of 89 Ų .
Scientific Research Applications
Antitumor Activity
The compound has shown potential as an antitumor agent. In one study, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
Anti-Seizure Agent
The compound has been used in the synthesis of [1,3]dioxolo-chromeno[2,3-b]pyridines, which have been evaluated as anti-seizure agents .
Fluorescence Lifetime-Based Binding Assay
The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3]benzodioxole dyes were exploited to develop a fluorescence lifetime (FLT)-based binding assay with exceptionally robust readout .
Inhibiting Proliferation and Promoting Oxidative Stress and Apoptosis of Oral Cancer Cells
The compound 6-n-Butoxy-10-nitro-12,13-dioxa-11-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6,10-tetraene has been shown to improve the X-ray sensitivity on inhibiting proliferation and promoting oxidative stress and apoptosis of oral cancer cells .
Biological Evaluation of Thiazole Derivatives
The compound is a thiazole derivative, and thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis of [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine
The compound is used in the synthesis of [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine .
Mechanism of Action
Future Directions
The future directions for research on “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide” would likely depend on its biological activity and potential applications. Benzothiazoles are a focus of research due to their wide range of biological activities, and new derivatives are continually being synthesized and tested .
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-9-4-2-3-5-10(9)15(19)18-16-17-11-6-12-13(21-8-20-12)7-14(11)22-16/h2-7H,8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTFPLWYAKEZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide |
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